2,5-Bis(4-chlorobenzylidene)cyclopentanone

描述

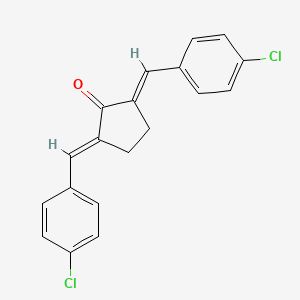

Structure

3D Structure

属性

IUPAC Name |

(2E,5E)-2,5-bis[(4-chlorophenyl)methylidene]cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2O/c20-17-7-1-13(2-8-17)11-15-5-6-16(19(15)22)12-14-3-9-18(21)10-4-14/h1-4,7-12H,5-6H2/b15-11+,16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAWLEKLGGIUDF-JOBJLJCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C1=CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)/C(=C/C3=CC=C(C=C3)Cl)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42019-88-5 | |

| Record name | NSC54913 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-BIS(4-CHLOROBENZYLIDENE)-1-CYCLOPENTANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Bis 4 Chlorobenzylidene Cyclopentanone and Its Derivatives

Classical Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation remains the most prevalent method for synthesizing 2,5-bis(4-chlorobenzylidene)cyclopentanone (B1267743) and its derivatives. This reaction can be effectively catalyzed by either bases or acids, each with its own specific protocols and advantages.

Base-Catalyzed Synthetic Protocols

Base-catalyzed Claisen-Schmidt condensation is a widely employed method for the synthesis of α,β-unsaturated ketones. The reaction is typically initiated by the deprotonation of the α-carbon of the ketone (cyclopentanone) by a base, forming an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde (4-chlorobenzaldehyde), which lacks α-hydrogens, to form a β-hydroxy ketone intermediate. Subsequent dehydration of this intermediate readily yields the conjugated enone. To achieve the bis-substituted product, this process occurs sequentially at both α-positions of the cyclopentanone (B42830).

Commonly used bases for this transformation include alkali hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). Research has demonstrated the successful synthesis of various bis-(substituted-benzylidene)cycloalkanones using a catalytic amount of solid NaOH, often in a solvent-free environment which aligns with the principles of green chemistry. nih.govresearchgate.net In a typical procedure, cyclopentanone is reacted with two equivalents of 4-chlorobenzaldehyde (B46862) in the presence of a base.

A study on the synthesis of a related compound, 3,5-bis-(4-chloro-benzylidene)-1-methyl-piperidin-4-one, reported a yield of 87%, showcasing the efficacy of base-catalyzed condensation. scispace.com

Acid-Catalyzed Synthetic Protocols

Acid-catalyzed Claisen-Schmidt condensation provides an alternative route to this compound. In this mechanism, the acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the cyclopentanone. This enhances the electrophilicity of the α-carbon, facilitating the formation of an enol. The enol then acts as a nucleophile, attacking the protonated carbonyl of the 4-chlorobenzaldehyde. Similar to the base-catalyzed pathway, a β-hydroxy ketone intermediate is formed, which then undergoes acid-catalyzed dehydration.

A documented synthesis of this compound specifically utilizes sulfuric acid as the catalyst in solvents such as methanol (B129727) or 2-butanol (B46777). doaj.org This method involves reacting 4-chlorobenzaldehyde with cyclopentanone in the presence of the acid catalyst under reflux conditions. doaj.org

Optimized Reaction Parameters and Yield Enhancement Strategies

To maximize the yield and purity of this compound, careful control of reaction parameters such as stoichiometry, catalyst concentration, and the choice of solvent is crucial.

Stoichiometric Control and Reactant Ratios

The stoichiometry of the reactants is a critical factor in the Claisen-Schmidt condensation to ensure the formation of the desired bis-substituted product. To synthesize this compound, a molar ratio of 1:2 of cyclopentanone to 4-chlorobenzaldehyde is theoretically required.

In practice, studies on the synthesis of analogous bis(benzylidene)cycloalkanones have confirmed that a 1:2 molar ratio of the ketone to the aldehyde is optimal for achieving high yields of the bis-condensed product. nih.govresearchgate.net For the acid-catalyzed synthesis of this compound, a specific molar ratio of 0.05 mol of cyclopentanone to 0.1 mol of 4-chlorobenzaldehyde has been successfully employed. doaj.org Using an excess of the aldehyde helps to drive the reaction towards the formation of the disubstituted product and minimizes the formation of the mono-substituted intermediate.

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Catalyst Type | Product | Reference |

|---|---|---|---|---|---|

| Cyclopentanone | 4-Chlorobenzaldehyde | 1:2 | Acid (H₂SO₄) | This compound | doaj.org |

| Cycloalkanone | Substituted Benzaldehyde (B42025) | 1:2 | Base (NaOH) | α,α'-bis(substituted-benzylidene)cycloalkanone | nih.govresearchgate.net |

Catalyst Concentration Effects

For the solvent-free synthesis of bis(benzylidene)cycloalkanones, it has been demonstrated that 20 mol% of solid NaOH is sufficient to achieve high yields (96-98%) for a range of substituted benzaldehydes. nih.govresearchgate.net This catalytic amount provides an efficient and more environmentally friendly alternative to using stoichiometric amounts of the base. In the context of acid catalysis, the concentration of the acid must be carefully controlled to promote the reaction without causing unwanted polymerization or degradation of the reactants and products.

| Catalyst | Concentration (mol%) | Reactants | Yield (%) | Reference |

|---|---|---|---|---|

| NaOH (solid) | 20 | Cycloalkanone, Substituted Benzaldehyde | 96-98 | nih.govresearchgate.net |

Solvent System Influence on Reaction Efficiency and Product Purity

The choice of solvent can significantly impact the efficiency and outcome of the Claisen-Schmidt condensation. The solvent must be able to dissolve the reactants and the catalyst to a sufficient extent. For base-catalyzed reactions, polar protic solvents like ethanol (B145695) and methanol are commonly used as they can dissolve alkali hydroxides and the organic reactants.

In the acid-catalyzed synthesis of this compound, both methanol and 2-butanol have been utilized as solvents. doaj.org The choice between these can affect the reaction temperature (due to different boiling points) and the solubility of the product, which can influence its crystallization and purity. For instance, a solvent in which the product is sparingly soluble at lower temperatures can facilitate its isolation by precipitation.

Furthermore, solvent-free conditions have been shown to be highly effective, particularly for base-catalyzed reactions using solid NaOH. nih.govresearchgate.net This approach not only simplifies the work-up procedure and reduces waste but can also lead to very high yields. nih.govresearchgate.net The choice of solvent or the decision to proceed without one is therefore a key consideration in optimizing the synthesis for both yield and environmental impact.

| Catalyst Type | Solvent | Reference |

|---|---|---|

| Acid (H₂SO₄) | Methanol | doaj.org |

| Acid (H₂SO₄) | 2-Butanol | doaj.org |

| Base (NaOH) | Solvent-free | nih.govresearchgate.net |

Temperature Control in Reaction Kinetics and Selectivity

Temperature is a critical parameter in the Claisen-Schmidt condensation for synthesizing this compound, profoundly influencing both the reaction rate and the selectivity of the products. The synthesis, which involves a crossed-aldol condensation between cyclopentanone and 4-chlorobenzaldehyde, is typically conducted under controlled temperature conditions to achieve high yields and purity. wikipedia.orgdoaj.orgscispace.com

Theoretical models applied to the Claisen-Schmidt condensation reveal that even slight temperature increases can alter the rate-controlling step of the reaction. rsc.org For instance, in base-promoted aldol (B89426) condensations, a rise in temperature can shift the rate-determining step from the initial C-C bond formation to the second enolization. rsc.org This shift highlights the complex relationship between temperature and the reaction's energy landscape.

Practically, reaction conditions for similar Claisen-Schmidt condensations are often specified at room temperature or with mild heating. niscpr.res.infiveable.me For example, solvent-free syntheses of related α,α′-bis(substituted-benzylidene)cycloalkanones proceed efficiently at room temperature. niscpr.res.inresearchgate.net In some protocols, the reaction mixture is stirred at room temperature for a period before being refluxed for several hours to ensure completion. scispace.com Other methods may employ temperatures ranging from 30-60°C. fiveable.me More specialized procedures, such as those using certain ionic liquid catalysts, might require higher temperatures, in the range of 120-140°C, to drive the reaction. google.com The precise control of temperature is therefore essential to manage the reaction kinetics, minimize side-product formation, and ensure the desired stereoselectivity of the final compound.

Green Chemistry Principles in this compound Synthesis

In alignment with the growing demand for sustainable chemical manufacturing, the synthesis of this compound and its analogs has been increasingly explored through the lens of green chemistry. This involves developing methods that reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and utilize renewable resources.

Organocatalysis in Aqueous Media

A significant advancement in the green synthesis of chalcone-like structures is the use of organocatalysis in aqueous environments. Enzymes, particularly lipases and acylases, have shown promise in catalyzing Claisen-Schmidt condensations. researchgate.net This biocatalytic approach offers high stereoselectivity under mild reaction conditions. For example, researchers have successfully synthesized E-chalcone with very high stereoselectivity using lipase (B570770) from hog pancreas or acylase from Aspergillus melleus in the presence of imidazole (B134444) as a promoter. researchgate.net These reactions are often performed in buffer systems or aqueous-organic solvent mixtures, significantly reducing the reliance on volatile organic compounds. researchgate.net The use of enzymes aligns with green principles due to their biodegradability, operational safety, and ability to function in water.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a cornerstone of green synthesis for this compound and related compounds. niscpr.res.in This approach, often employing a simple grinding technique with a mortar and pestle, can lead to quantitative yields of the desired product. nih.gov The Claisen-Schmidt condensation between cycloalkanones and various aromatic aldehydes has been successfully carried out using a solid base catalyst like sodium hydroxide (NaOH) at room temperature without any solvent. niscpr.res.inresearchgate.netnih.gov This method is not only energy-efficient but also results in high reactivity and minimizes waste, as the work-up procedure is often simpler than in solvent-based reactions. niscpr.res.in Microwave-assisted solvent-free synthesis using catalysts like p-toluenesulfonic acid (p-TSA) has also been shown to dramatically reduce reaction times from hours to minutes while achieving excellent yields. researchgate.net

Table 1: Comparison of Solvent-Free Synthesis Methods for Chalcone (B49325) Derivatives

| Catalyst | Aldehyde Reactant | Ketone Reactant | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Solid NaOH | Benzaldehyde | Cyclohexanone (B45756) | Grinding, 5 min, Room Temp | 98% | nih.gov |

| Solid NaOH | 4-Chlorobenzaldehyde | Cyclopentanone | Grinding, Room Temp | High Yields | niscpr.res.innih.gov |

| p-TSA | Aromatic Aldehydes | Aryl Ketones | Microwave, Solvent-Free | Excellent | researchgate.net |

Alternative Synthetic Routes to Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for modulating its chemical and biological properties. This is typically achieved by employing alternative synthetic strategies that introduce desired functional groups either through the starting materials or during the condensation process.

Condensation with Pre-Functionalized Aldehydes

A primary strategy for creating derivatives is the Claisen-Schmidt condensation of cyclopentanone with aromatic aldehydes that already bear the desired functional groups. acs.org This method allows for significant structural diversity in the final product. For instance, the synthesis of 2,5-bis-(4'-hydroxybenzylidene)cyclopentanone is achieved by reacting 4-hydroxybenzaldehyde (B117250) with cyclopentanone. doaj.orgscispace.comui.ac.id Similarly, using 4-chlorobenzaldehyde as the pre-functionalized starting material directly yields the target compound, this compound. doaj.orgscispace.com The electronic nature of the substituent on the benzaldehyde does not significantly hinder the reaction, and high yields are generally obtained regardless of whether the group is electron-donating or electron-withdrawing. nih.gov

Table 2: Synthesis of Derivatives via Pre-Functionalized Aldehydes

| Aldehyde | Ketone | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Cyclopentanone | 2,5-bis-(4-hydroxybenzylidene)-cyclopentanone | 63-99% | ui.ac.id |

| 4-Chlorobenzaldehyde | Cyclopentanone | 2,5-bis-(4-chlorobenzylidene)cyclopentanone | - | doaj.orgscispace.com |

Introduction of Specific Substituents during Synthesis

Introducing specific substituents during the synthesis provides a direct route to novel derivatives. The core synthesis of this compound itself is an example of this, where the chloro-substituent is incorporated via the 4-chlorobenzaldehyde reactant. doaj.orgscispace.com By systematically varying the aldehyde, a wide array of derivatives can be produced. For example, condensing cyclopentanone with 4-hydroxybenzaldehyde or 4-aminobenzaldehyde (B1209532) leads to derivatives with hydroxyl or amino groups, respectively. ui.ac.id This modular approach is fundamental to structure-activity relationship studies, allowing researchers to synthesize and evaluate a library of compounds with tailored functionalities. The synthesis of various chalcones by reacting differently substituted acetophenones with a range of benzaldehyde derivatives further illustrates the versatility of this method for creating a diverse set of functionalized products. acs.orgnih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2,5 Bis 4 Chlorobenzylidene Cyclopentanone

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides valuable information about the functional groups and bonding within a molecule.

The FTIR spectrum of 2,5-Bis(4-chlorobenzylidene)cyclopentanone (B1267743) reveals key vibrational frequencies that are characteristic of its structure. The analysis of a series of cross-conjugated dienones, including similar structures, aids in the assignment of these bands. The conjugation of the carbonyl group with the exocyclic double bonds is a critical feature of the molecule, influencing the position of the C=O stretching frequency.

In the spectrum of this compound, the prominent absorption band for the conjugated C=O stretching is expected to appear at a lower wavenumber compared to a simple saturated cyclopentanone (B42830) (typically around 1740-1750 cm⁻¹). This shift is due to the delocalization of electron density through the conjugated π-system, which weakens the C=O bond. For the related compound, (2E,5E)-2,5-bis(4-hydroxy benzylidene)cyclopentanone, the C=O stretch is observed at 1682 cm⁻¹.

Other significant peaks in the FTIR spectrum include those corresponding to the C=C stretching of the benzylidene groups and the aromatic ring, typically found in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinylic protons are expected above 3000 cm⁻¹, while the C-H bending vibrations appear at lower frequencies. The presence of the chlorine substituent on the benzene (B151609) ring will give rise to a C-Cl stretching vibration, generally observed in the 800-600 cm⁻¹ range.

Table 1: Key FTIR Spectral Data for this compound Analogs

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretching | ~1680 |

| C=C (alkene) | Stretching | ~1600 |

| C=C (aromatic) | Stretching | ~1580, ~1480 |

| C-Cl | Stretching | ~830 |

| =C-H (vinylic) | Bending (out-of-plane) | ~970 |

| C-H (aromatic) | Bending (out-of-plane) | ~840 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the different protons in the molecule. Due to the molecule's symmetry, a simplified spectrum is expected.

The protons of the two methylene (B1212753) groups (-CH₂-) in the cyclopentanone ring are chemically equivalent and are expected to appear as a singlet. In a study of various 2,5-dibenzylidenecyclopentanones, the chemical shift for these protons was consistently observed around 3.09 ppm.

The vinylic protons (=CH-) of the benzylidene groups are also equivalent and are expected to produce a singlet. Their chemical shift is influenced by the electron-withdrawing nature of the carbonyl group and the electronic effects of the substituent on the benzene ring. For a series of related compounds, these protons resonate in the range of δ 7.51–7.60 ppm.

The aromatic protons on the two 4-chlorophenyl groups will exhibit a characteristic splitting pattern. Due to the para-substitution, the four protons on each ring are divided into two sets of chemically equivalent protons. This will result in two doublets, corresponding to the protons ortho and meta to the chlorine atom. These doublets are typically observed in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| -CH₂- (cyclopentanone ring) | Singlet | ~3.1 |

| =CH- (vinylic) | Singlet | ~7.5-7.6 |

| Aromatic-H (ortho to Cl) | Doublet | ~7.4 |

| Aromatic-H (meta to Cl) | Doublet | ~7.3 |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The PubChem database indicates the existence of a ¹³C NMR spectrum for this compound.

The carbonyl carbon (C=O) is the most deshielded carbon and will appear at the lowest field, typically in the range of 185-195 ppm for conjugated ketones. The vinylic carbons (=CH-) and the quaternary carbons of the C=C double bond will also be in the downfield region, generally between 120 and 150 ppm. The methylene carbons (-CH₂-) of the cyclopentanone ring are expected to resonate in the aliphatic region, around 25-30 ppm. The carbons of the aromatic rings will show distinct signals in the 120-140 ppm range, with the carbon attached to the chlorine atom (C-Cl) being influenced by the halogen's electronegativity.

A study on a similar compound, (2E,5E)2,5-bis(4-hydroxy benzylidene)cyclopentanone, provides insight into the expected chemical shifts.

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~188 |

| C= (quaternary) | ~135 |

| =CH- (vinylic) | ~137 |

| Aromatic C-Cl | ~136 |

| Aromatic C-H | ~129, ~131 |

| Aromatic C (quaternary) | ~134 |

| -CH₂- (cyclopentanone ring) | ~26 |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound.

The GC-MS analysis of this compound would provide both the retention time from the gas chromatograph and the mass spectrum of the compound. The PubChem database indicates the availability of a GC-MS spectrum for this molecule. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₉H₁₄Cl₂O), which is approximately 328 g/mol , considering the most common isotopes of chlorine (³⁵Cl). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak would be observed, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio of approximately 9:6:1.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for such compounds involve the loss of substituents from the aromatic rings (e.g., loss of Cl) and cleavage of the bonds adjacent to the carbonyl group.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in analyzing compounds by creating gas-phase ions from a solution. For this compound, ESI-MS typically produces protonated molecules or other adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of the compound. These theoretical values provide a basis for identifying the compound in ESI-MS analyses. uni.lu The predicted CCS values are useful for comparison with experimental data obtained from ion mobility-mass spectrometry, aiding in the structural confirmation of the molecule.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 329.04946 | 178.1 |

| [M+Na]⁺ | 351.03140 | 187.8 |

| [M-H]⁻ | 327.03490 | 187.0 |

| [M+NH₄]⁺ | 346.07600 | 195.3 |

| [M+K]⁺ | 367.00534 | 178.3 |

| [M]⁺ | 328.04163 | 178.5 |

| [M]⁻ | 328.04273 | 178.5 |

Data sourced from predicted values. uni.lu

High Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, allowing for the determination of a compound's elemental formula. The molecular formula for this compound is C₁₉H₁₄Cl₂O. nih.govsigmaaldrich.com Based on this formula, the calculated monoisotopic mass is 328.0421705 Da. nih.gov This exact mass is a critical parameter for confirming the identity of the compound in complex samples, distinguishing it from other molecules with the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₁₄Cl₂O | nih.goviucr.org |

| Molecular Weight | 329.20 g/mol | nih.goviucr.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography has been employed to elucidate the precise three-dimensional arrangement of atoms in the solid state of this compound.

Crystal System and Space Group Analysis

The single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the orthorhombic crystal system. iucr.orgresearchgate.netiucr.org The specific space group was determined to be Pnma. iucr.orgresearchgate.netiucr.org In this arrangement, the asymmetric unit contains one-half of the molecule, with the full molecule being generated by a crystallographic mirror plane. iucr.orgresearchgate.net The carbonyl group (C=O) of the cyclopentanone ring lies on this mirror plane. iucr.orgresearchgate.net

Unit Cell Dimensions and Molecular Geometry

The dimensions of the unit cell were determined at a temperature of 296 K. iucr.orgiucr.org The molecule exhibits a distinct butterfly-shaped geometry. iucr.orgiucr.org

Table 3: Unit Cell Dimensions for this compound

| Parameter | Value |

|---|---|

| a | 6.1029 (4) Å |

| b | 35.7084 (18) Å |

| c | 7.2217 (6) Å |

| Volume (V) | 1573.79 (18) ų |

| Z (Molecules per unit cell) | 4 |

Data sourced from crystallographic studies. iucr.orgresearchgate.netiucr.org

Intermolecular Interactions: C-H...O Hydrogen Bonding and Supramolecular Assembly

In the crystal lattice, the molecules are not isolated but are organized into a larger supramolecular structure. This assembly is primarily directed by weak intermolecular C-H···O hydrogen bonds. iucr.orgresearchgate.netiucr.org These interactions occur between a hydrogen atom on a chlorobenzylidene ring (C9) and the oxygen atom (O1) of the cyclopentanone carbonyl group of an adjacent molecule. iucr.org This network of hydrogen bonds links the molecules into chains that propagate along the crystallographic direction, stabilizing the crystal packing. iucr.orgresearchgate.netiucr.org

Table 4: Hydrogen Bond Geometry

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C9—H5···O1 | 0.97 | 2.54 | 3.270 (3) | 132 |

Symmetry code: (i) x+1, y, z. iucr.org D = donor atom; H = hydrogen; A = acceptor atom.

Butterfly-Shaped Geometry and Planarity Considerations

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction studies. These studies reveal a distinct and notable "butterfly-shaped" geometry. core.ac.ukworldscientificnews.com The molecule possesses crystallographic mirror symmetry, with the carbonyl (C=O) group of the cyclopentanone ring lying on the mirror plane. core.ac.ukworldscientificnews.com This symmetry dictates that one half of the molecule is a mirror image of the other.

Detailed crystallographic data for this compound is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₁₉H₁₄Cl₂O |

| Molecular Weight | 329.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | a = 6.1029(4) Å, b = 35.7084(18) Å, c = 7.2217(6) Å |

| Volume (V) | 1573.79(18) ų |

| Z | 4 |

| Radiation Type | Mo Kα |

| Temperature | 296 K |

Data sourced from IUCrData. worldscientificnews.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For conjugated systems like this compound, which contains a cross-conjugated dienone chromophore, UV-Vis spectra typically reveal intense absorption bands corresponding to π → π* transitions. These transitions involve the excitation of electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals.

For context, related bis(benzylidene)cycloalkanone derivatives are known to be of interest for their nonlinear optical properties, which are directly related to their electronic structure and transitions. worldscientificnews.com

| Compound | λmax (nm) | Solvent |

| This compound | Data not available | Not applicable |

Chemical Reactivity and Transformation Pathways of 2,5 Bis 4 Chlorobenzylidene Cyclopentanone

Electrophilic Aromatic Substitution Reactions

The electron-rich aromatic rings of 2,5-Bis(4-chlorobenzylidene)cyclopentanone (B1267743) are susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic compounds. The substitution pattern is governed by the electronic effects of the existing substituents on the benzene (B151609) ring.

Nitration Reactions and Regioselectivity

The introduction of a nitro group (–NO2) onto the aromatic rings of this compound is a key transformation, rendering the molecule suitable for further reactions, such as polymerization. The nitration of 2,5-bis(p-chlorobenzylidene)cyclopentanone has been shown to yield 2,5-bis(p-chloro-m-nitrobenzylidene)cyclopentanone. kpi.uakpi.ua

The regioselectivity of this reaction is a critical aspect. The chlorine atom is an ortho-, para-directing deactivator, while the bulky benzylidene group, which is part of a larger deactivating α,β-unsaturated ketone system, directs incoming electrophiles to the meta position. In this specific case, the nitration occurs at the position that is meta to the benzylidene bridge and ortho to the chlorine atom. This outcome suggests that the directing effects of both substituents influence the final position of the incoming nitro group. A direct nitration of 2,5-bis(p-chlorobenzylidene)cyclopentanone has been reported to result in a modest yield of the desired dinitro product. kpi.ua

Table 1: Nitration of this compound

| Reactant | Product | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,5-Bis(p-chlorobenzylidene)cyclopentanone | 2,5-Bis(p-chloro-m-nitrobenzylidene)cyclopentanone | Direct nitration | 30% | kpi.ua |

Polymerization Reactions

The functionalized derivative of this compound, specifically its dinitro derivative, serves as a key monomer in the synthesis of novel polymers. These polymerization reactions open avenues to materials with potentially interesting properties.

Nucleophilic Aromatic Substitution Polymerization

The presence of the electron-withdrawing nitro groups in 2,5-bis(p-chloro-m-nitrobenzylidene)cyclopentanone activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr). This activation is a well-established principle where strong electron-withdrawing groups ortho or para to a leaving group (in this case, chlorine) facilitate the attack of a nucleophile. This reactivity is harnessed to create polymers.

Synthesis of Poly[2,5-bis(3-nitrobenzylidene)cyclopentanone sulfide]

A specific application of nucleophilic aromatic substitution polymerization is the synthesis of poly[2,5-bis(3-nitrobenzylidene)cyclopentanone sulfide]. In this reaction, the monomer 2,5-bis(4-chloro-3-nitrobenzylidene)cyclopentanone is treated with a sulfur-based nucleophile, sodium sulfide (B99878) (Na2S). The sulfide ion displaces the activated chlorine atoms on the aromatic rings of the monomer units, leading to the formation of a polymer chain linked by sulfide bridges. kpi.uakpi.ua The resulting polymer is a deep brown fine powder. kpi.ua

The synthesis is typically carried out in a high-boiling polar aprotic solvent, such as N-methylpyrrolidone (NMP), at an elevated temperature to drive the polymerization reaction. kpi.ua

Table 2: Synthesis of Poly[2,5-bis(3-nitrobenzylidene)cyclopentanone sulfide]

| Monomer | Nucleophile | Solvent | Conditions | Polymer Product | Reference |

|---|---|---|---|---|---|

| 2,5-Bis(4-chloro-3-nitrobenzylidene)cyclopentanone | Sodium sulfide (Na2S·9H2O) | N-methylpyrrolidone (NMP) | 290 °C for 24 hours | Poly[2,5-bis(3-nitrobenzylidene)cyclopentanone sulfide] | kpi.ua |

Computational and Theoretical Investigations of 2,5 Bis 4 Chlorobenzylidene Cyclopentanone

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary tool for the computational study of chalcone (B49325) derivatives due to its favorable balance between accuracy and computational cost. By calculating the electron density of a system, DFT methods can accurately predict a wide range of molecular properties. For 2,5-Bis(4-chlorobenzylidene)cyclopentanone (B1267743), DFT calculations are instrumental in elucidating its geometric parameters, electronic orbital distributions, spectroscopic signatures, and the nature of its intramolecular and intermolecular interactions. Typically, these calculations are performed using a specific functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311G(d,p)), to solve the Kohn-Sham equations for the molecule.

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. Theoretical geometry optimizations for this compound are validated by comparing the results with experimental data, primarily from single-crystal X-ray diffraction.

Experimental crystallographic studies for (2E,5E)-2,5-Bis(4-chlorobenzylidene)cyclopentanone reveal that the compound crystallizes in the orthorhombic space group Pnma. iucr.orgresearchgate.net The molecule possesses crystallographic mirror symmetry, with the carbonyl (C=O) group lying on the mirror plane. iucr.orgresearchgate.netiucr.org The molecule adopts an E configuration about both exocyclic C=C double bonds, resulting in a distinct butterfly-shaped geometry. iucr.org The cyclopentanone (B42830) ring is nearly planar, and the two 4-chlorophenyl rings are twisted relative to the central ring system. DFT-optimized geometries are expected to closely reproduce these experimentally determined structural parameters.

Key crystallographic data from experimental studies are presented below.

Interactive Table: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

| Empirical formula | C₁₉H₁₄Cl₂O | researchgate.net |

| Formula weight | 329.20 | researchgate.net |

| Crystal system | Orthorhombic | researchgate.net |

| Space group | Pnma | researchgate.net |

| a (Å) | 6.1029 (4) | researchgate.net |

| b (Å) | 35.7084 (18) | researchgate.net |

| c (Å) | 7.2217 (6) | researchgate.net |

| Volume (ų) | 1573.79 (18) | researchgate.net |

| Z | 4 | researchgate.net |

| Temperature (K) | 296 | researchgate.net |

| Radiation type | Mo Kα | researchgate.net |

Selected experimental bond lengths and angles provide a benchmark for the accuracy of DFT calculations. For instance, the C=O bond and the lengths of the bonds within the phenyl rings and the central cyclopentanone core are critical parameters for comparison.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals.

HOMO: The HOMO is typically distributed across the π-conjugated system, including the chlorophenyl rings and the enone moiety. The electron density at this level indicates the regions most susceptible to electrophilic attack.

LUMO: The LUMO is also spread across the π-system, often with significant contributions from the carbonyl group and the benzylic carbons. This orbital indicates the sites prone to nucleophilic attack.

HOMO-LUMO Gap (ΔE): A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and polarizability. rsc.org Computational studies on similar bis-chalcone derivatives show that the HOMO-LUMO gap is a key parameter in evaluating their electronic and optical properties. rsc.org The calculated gap for this compound would provide insight into its charge transfer characteristics and kinetic stability.

DFT calculations are a powerful tool for predicting vibrational spectra (Infrared and Raman) and NMR chemical shifts. These theoretical predictions can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands.

Vibrational Analysis: Theoretical frequency calculations can predict the positions and intensities of vibrational modes. For this compound, key predicted vibrations would include the C=O stretching of the cyclopentanone ring (typically a strong band in the IR spectrum around 1680-1700 cm⁻¹), the C=C stretching of the alkene and aromatic groups, and the C-Cl stretching modes. Experimental characterization of the compound has been performed using Infrared and Mass spectroscopy. doaj.org

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, help in the unambiguous assignment of signals to specific atoms in the molecule, confirming its solution-state structure.

Non-covalent interactions (NCIs) are dominant forces in supramolecular chemistry, governing how molecules pack in the solid state. The NCI analysis, based on the electron density and its derivatives, is a computational method used to visualize and characterize weak interactions like hydrogen bonds, van der Waals forces, and steric repulsion. The Reduced Density Gradient (RDG) is plotted against the electron density to reveal these interactions.

In the crystal structure of this compound, molecules are linked by weak C—H···O hydrogen bonds, forming chains that propagate through the crystal lattice. iucr.orgresearchgate.netiucr.org An NCI/RDG analysis would computationally visualize these specific C—H···O interactions as distinct surfaces between the participating atoms. It would also reveal other van der Waals contacts and potential π-π stacking interactions between the chlorophenyl rings of adjacent molecules, providing a comprehensive 3D map of the stabilizing forces within the crystal.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and anti-bonding orbitals. It is used to study charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions.

For this compound, NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. Key interactions would include the delocalization of lone pairs from the carbonyl oxygen and the chlorine atoms into adjacent anti-bonding orbitals (e.g., n → π* or n → σ*). The stabilization energy (E⁽²⁾) associated with these delocalizations is calculated, providing a measure of the strength of the hyperconjugative interactions. These interactions are crucial for the stability of the molecule's conjugated system. Furthermore, NBO analysis assigns natural charges to each atom, offering a more detailed picture of the electron distribution than other methods.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and is invaluable for predicting reactivity towards electrophilic and nucleophilic reagents.

An MEP map of this compound would show distinct regions of varying electrostatic potential:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The most negative potential is expected to be localized on the carbonyl oxygen atom due to its high electronegativity and lone pairs. The chlorine atoms would also contribute to negative potential regions.

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophiles. Positive potentials are typically found around the hydrogen atoms of the aromatic rings and the cyclopentanone core. The MEP map provides a clear, intuitive picture of the molecule's reactive sites and polarity, aligning with and extending the insights gained from FMO and NBO analyses.

Quantum Chemical Modeling of Reactivity

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the chemical behavior of molecules. scirp.org By calculating various electronic properties and reactivity descriptors, researchers can predict how a molecule will behave in chemical reactions. For this compound, these descriptors help to characterize its stability and reactive sites.

Detailed Research Findings:

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Key indicators derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Egap) is a crucial parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov Compounds with small HOMO-LUMO gaps are often desirable for their enhanced reactivity and potential in various applications. nih.gov

Global reactivity descriptors are derived from the HOMO and LUMO energies. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom or molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ), indicating how easily the electron cloud is polarized.

While specific DFT calculations for this compound are not widely published, data from analogous thymidine (B127349) derivatives calculated using DFT at the B3LYP/6-31G(d,p) level provide a strong comparative basis for its expected reactivity profile. scirp.org

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.54 |

| LUMO Energy | ELUMO | -1.58 |

| Energy Gap | Egap | 4.96 |

| Ionization Potential | I | 6.54 |

| Electron Affinity | A | 1.58 |

| Electronegativity | χ | 4.06 |

| Chemical Hardness | η | 2.48 |

| Chemical Softness | S | 0.40 |

Simulation of Adsorption Properties onto Carbon Nanomaterials

Carbon nanomaterials, such as graphene, graphene oxide (GO), and carbon nanotubes (CNTs), are extensively studied for their potential in drug delivery and environmental remediation due to their large surface areas. researchgate.netsci-hub.se Molecular dynamics (MD) simulations and DFT calculations are employed to model the adsorption of molecules onto these surfaces, providing insights into the interaction mechanisms and binding energies. nih.govnih.gov

Detailed Research Findings:

The adsorption of molecules onto carbon nanomaterials is primarily driven by non-covalent interactions, such as π-π stacking and van der Waals forces, a process known as physisorption. mdpi.comqucosa.de For aromatic molecules like this compound, the planar phenyl rings facilitate strong π-π stacking with the sp²-hybridized carbon surface of graphene and CNTs.

Theoretical studies on closely related diarylidenecyclopentanone derivatives demonstrate a strong affinity for graphene-based surfaces. For instance, a combined experimental and theoretical study on the adsorption of (2E, 5E)-2,5-Bis[(4-dimethylamino)benzylidene]cyclopentanone onto graphene oxide (GO) indicated a significant interaction. researchgate.net The study highlighted that GO is a material of immense interest for adsorbing various chemical species. researchgate.net Another study focusing on the interaction of (2E, 5E)-2,5-Bis(4-methoxybenzylidene)cyclopentanone with GO also reported satisfactory adsorption results. researchgate.net

The strength of this interaction is quantified by the adsorption energy. While specific values for the chloro-derivative are pending, calculations for similar molecules provide a reliable estimate. The adsorption energy for Cr(VI) ions on graphene oxide was found to be -143.80 kcal/mol, indicating a very strong adsorptive tendency. researchgate.net MD simulations of other pharmaceutical compounds on LDH/graphene have shown interaction energies ranging from -388 to -445 eV, though this may reflect a different calculation method or system size. mdpi.com The interaction between two parallel carbon nanotubes can be around 44.4 kcal/mol, giving a sense of the scale of these non-covalent forces. mdpi.com MD simulations show that molecules like these can spontaneously adsorb onto a graphene surface from a solvent, with the interaction between the aromatic parts and the carbon surface providing the main driving force. sci-hub.se

| System | Method | Interaction/Adsorption Energy | Source |

|---|---|---|---|

| Cr(VI) on Graphene Oxide | DFT/Monte Carlo | -143.80 kcal/mol | researchgate.net |

| Parallel Carbon Nanotubes | Computational Modeling | ~44.4 kcal/mol | mdpi.com |

| Nifedipine inside SWCNT | DFT (MPWB1K) | -5.3 to -7.8 kcal/mol | nih.gov |

These findings strongly suggest that this compound would exhibit favorable adsorption onto carbon nanomaterials, driven by the van der Waals interactions and π-π stacking between its aromatic rings and the nanostructure's surface.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are crucial for the development of modern photonic and optoelectronic technologies. Chalcone derivatives and related compounds, such as this compound, are of particular interest. These molecules often possess a D-π-A-π-D (Donor-π bridge-Acceptor-π bridge-Donor) or similar electronic structure, which can lead to large molecular hyperpolarizabilities. mdpi.com

Detailed Research Findings:

The NLO response of a molecule is determined by its polarizability (α) and first-order hyperpolarizability (β). These properties can be calculated using quantum chemical methods, typically DFT with specialized functionals like CAM-B3LYP or M06-2X. nih.gov The calculations provide values for the dipole moment (μ), the average polarizability (⟨α⟩), and the total first hyperpolarizability (βtot). nih.gov

The structure of this compound features a central electron-accepting cyclopentanone core flanked by two π-conjugated systems (benzylidene groups) which are terminated by electron-withdrawing chloro-substituents. This A-π-A type structure is known to give rise to NLO activity. Theoretical investigations confirm that there is often a direct relationship between a low HOMO-LUMO energy gap and high hyperpolarizability values.

Computational studies on similar D-π-D and A-π-A configured Schiff bases provide insight into the expected NLO properties. The calculations involve optimizing the molecular geometry and then computing the NLO parameters. nih.gov

| Parameter | Symbol | Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | 3.22 |

| Average Polarizability | ⟨α⟩ | 349.56 |

| First Hyperpolarizability | βtot | 146.45 |

Note: Values are in atomic units (a.u.).

The results for related compounds confirm that molecules with this structural motif exhibit a significant NLO response. nih.gov The presence of the chloro- groups in this compound is expected to enhance its acceptor character and modulate its hyperpolarizability, making it a promising candidate for NLO applications. Further theoretical calculations specifically on this molecule are needed to precisely quantify its NLO coefficients.

Biological Activities and Mechanistic Studies of 2,5 Bis 4 Chlorobenzylidene Cyclopentanone

Anticancer and Cytotoxic Potentials

Cycloalkanone derivatives, the class to which 2,5-Bis(4-chlorobenzylidene)cyclopentanone (B1267743) belongs, are recognized as important precursors for biologically active materials and have been investigated for their anticancer properties. rjptonline.org The core structure is seen as a valuable scaffold in the development of new therapeutic agents.

Efficacy Against Specific Cancer Cell Lines (HeLa, Raji, Multiple Myeloma)

The direct cytotoxic effect of this compound has been evaluated against human cervical cancer cells (HeLa). In antiproliferative tests, the compound demonstrated activity with a half-maximal inhibitory concentration (IC50) value of 5.376 mM. doaj.org

While direct studies on Raji (Burkitt's lymphoma) and multiple myeloma cell lines for this specific compound are not detailed in the reviewed literature, a closely related curcumin (B1669340) analog, 2,5-bis-(4'-hydroxy-3'-methoxybenzylidene)cyclopentanone, has shown cytotoxic activity against these cell lines, as well as HeLa cells. doaj.org This suggests that the cyclopentanone (B42830) scaffold itself is a promising feature for anticancer activity, though the specific efficacy of the chloro-substituted analog against Raji and Myeloma cells requires direct investigation.

Interactive Table: Cytotoxicity Data

| Compound | Cell Line | IC50 Value | Source |

|---|---|---|---|

| This compound | HeLa | 5.376 mM | doaj.org |

Comparative Cytotoxicity with Curcumin and Analogs

The biological activity of synthetic curcumin analogs is often benchmarked against curcumin itself, which is known for its anti-proliferative effects on various cancer cell lines. nih.gov However, curcumin's low bioavailability has prompted the development of analogs like this compound to improve potency. researchgate.net

Studies on cyclopentanone derivatives indicate they possess strong toxicity, a characteristic that can be correlated with potential anti-cancer activity. ui.ac.idresearchgate.net A direct comparison between this compound and its hydroxyl-substituted analog, 2,5-bis-(4'-hydroxybenzylidene)cyclopentanone, revealed that the hydroxyl analog had a significantly lower IC50 value (0.656 mM) against HeLa cells, indicating higher toxicity. doaj.org Furthermore, research on other curcumin analogs, such as those with a piperidone core, has shown that substitutions on the aromatic rings can lead to compounds that are 10–60 times more potent than curcumin, with GI50 values in the sub-micromolar range. nih.gov For instance, the fluorinated analog EF24 exhibits approximately 10-fold higher potency than curcumin. nih.gov This highlights the critical role of substituent groups in modulating the cytotoxic potential of the core curcumin-like structure.

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a primary mechanism by which many anticancer agents eliminate malignant cells. nih.gov While specific studies detailing the apoptotic pathways induced by this compound are limited, research on other curcumin analogs provides insight into potential mechanisms.

For example, the curcumin analog (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (B45756) (DMCH) has been shown to induce apoptosis in colon cancer cells, confirmed by an increase in the sub-G0/G1 cell population and a higher number of early and late apoptotic cells. researchgate.net The treated cells displayed morphological features characteristic of apoptosis. researchgate.net It is plausible that this compound may share similar pro-apoptotic capabilities, likely mediated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, which are common for this class of compounds. This could involve the activation of caspases and regulation of key apoptotic proteins. sigmaaldrich.com

Interference with Cellular Processes and Molecular Targets

The anticancer effects of curcumin analogs are often attributed to their ability to interact with multiple cellular processes and molecular targets. Curcumin itself is known to down-regulate the oncogene MDM2 and block AP-1, a transcription factor involved in angiogenesis. nih.gov

While the precise molecular targets of this compound have not been explicitly identified in the reviewed literature, studies on similar compounds suggest potential targets. Some curcumin analogs have been found to exert their effects without inhibiting tubulin polymerization, suggesting other mechanisms are at play. nih.gov One potent analog, CLEFMA, was found to kill cancer cells by inducing autophagic death rather than apoptosis. nih.gov Another key pathway inhibited by several potent curcumin analogs is the NF-κB pathway, which is crucial for cancer cell proliferation and survival. nih.gov It is hypothesized that this compound may interfere with similar signaling pathways, but further research is needed to confirm its specific molecular interactions.

Antioxidant Mechanisms and Radical Scavenging Activity

Synthetic and natural curcumin compounds are known to possess varied biological activities, including antioxidant effects. ui.ac.id The antioxidant potential of cyclopentanone derivatives has been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. ui.ac.idresearchgate.net

Research on a series of synthetic bis-chalcones, which share the core structure of the title compound, has provided significant insights. Studies indicate that bis-chalcones with a chloro-substitution on the aromatic ring exhibit strong antioxidant properties. mdpi.com This activity is often assessed through DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and nitric oxide radical scavenging assays. mdpi.com The presence of the chlorine group is believed to contribute to the strong radical-scavenging and reducing properties of these molecules. mdpi.com The antioxidant capabilities of these compounds are crucial as they can help mitigate oxidative stress, a key factor in the development of various diseases. mdpi.com

Antimicrobial Activity Profile

Many heterocyclic compounds derived from cycloalkanones have been found to exhibit potent antimicrobial activities. rjptonline.org The cyclopentanone moiety, when incorporated into larger structures, has been shown to enhance these properties. rjptonline.org

While specific antimicrobial data for this compound is not available, studies on closely related compounds provide a strong indication of its potential. Synthetic bis-chalcones with a cyclopentanone core and chloro-substitutions have demonstrated strong antibacterial activity against pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Salmonella enteritidis. mdpi.com In one study, a related compound, (E,E)-3-methyl-2,5-bis(4-methylbenzylidene)cyclopentanone, showed promising activity against Staphylococcus aureus (27 mm zone of inhibition) and Bacillus subtilis (14 mm zone of inhibition). nih.gov The antimicrobial efficacy of these compounds is often determined using methods like the agar (B569324) well diffusion or disc diffusion assays. rjptonline.orgmdpi.com

Interactive Table: Antimicrobial Activity of a Related Cyclopentanone Derivative

| Compound | Escherichia coli | Salmonella typhi | Staphylococcus aureus | Bacillus subtilis | Source |

|---|---|---|---|---|---|

| (E,E)-3-methyl-2,5-bis(4-methylbenzylidene)cyclopentanone (Zone of Inhibition, mm) | 7 | 12 | 27 | 14 | nih.gov |

Efficacy Against Bacterial Strains (e.g., E. coli, P. aeruginosa, S. aureus, S. enteritidis)

Studies on bis-chalcone derivatives have demonstrated significant antibacterial properties. While specific data for this compound is limited, research on its close structural analog, (2E,6E)-2,6-bis(4-chlorobenzylidene)cyclohexanone, provides strong evidence of its potential efficacy. This analog, which shares the critical 4-chlorobenzylidene moieties, has shown potent activity against a panel of pathogenic bacteria. nih.gov

The antibacterial activity is typically evaluated by measuring the zone of inhibition in a disc diffusion assay, where a larger diameter indicates greater susceptibility of the bacteria to the compound. The data for the cyclohexanone analog suggests that this compound would exhibit notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of a Structural Analog, (2E,6E)-2,6-bis(4-chlorobenzylidene)cyclohexanone

| Bacterial Strain | Zone of Inhibition (mm) at 20 µg/disc |

|---|---|

| Escherichia coli | 22.5 ± 0.2 |

| Pseudomonas aeruginosa | 19.1 ± 0.2 |

| Staphylococcus aureus | 20.1 ± 0.3 |

| Salmonella enteritidis | 19.0 ± 0.3 |

Data from a study on a closely related cyclohexanone analog suggests the potential antibacterial activity of this compound. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., membrane disruption, metabolic inhibition)

The precise antimicrobial mechanisms of this compound are not yet fully elucidated. However, based on the known activities of chalcones and other antimicrobial agents, several mechanisms can be proposed.

One of the primary proposed mechanisms is the disruption of the bacterial cell membrane . The lipophilic nature of the compound, conferred by the benzylidene rings, would facilitate its insertion into the lipid bilayer of the bacterial membrane. This insertion can disrupt the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. nih.govnih.gov The presence of the electronegative chlorine atoms could further enhance this interaction with the charged components of the bacterial membrane.

Another plausible mechanism is the inhibition of key metabolic pathways . Chalcones are known to interact with various enzymes and proteins within the cell. This compound could potentially inhibit enzymes crucial for bacterial survival, such as those involved in cellular respiration or nucleic acid synthesis. redalyc.org By binding to the active sites of these enzymes, the compound could block their function, leading to a cascade of metabolic failures and cessation of bacterial growth.

Larvicidal Activities

In addition to its antibacterial properties, the structural class of bis-chalcones to which this compound belongs has demonstrated significant larvicidal activity. This is particularly relevant for the control of mosquito vectors that transmit diseases such as malaria and dengue fever. The larvicidal potential is typically assessed by determining the concentration of the compound required to cause 50% mortality (LC50) in a population of mosquito larvae.

A study on its close analog, (2E,6E)-2,6-bis(4-chlorobenzylidene)cyclohexanone, revealed potent larvicidal effects against the larvae of Aedes species. nih.gov This suggests that this compound would also be an effective larvicide.

Table 2: Larvicidal Activity of a Structural Analog, (2E,6E)-2,6-bis(4-chlorobenzylidene)cyclohexanone

| Organism | LC50 (µg/mL) |

|---|---|

| Aedes spp. Larvae | 59.81 ± 2.09 |

Data from a study on a closely related cyclohexanone analog indicates the potential larvicidal activity of this compound. nih.gov

Molecular Docking Studies with Biological Macromolecules (e.g., DNA Intercalation)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as DNA or proteins. For compounds like this compound, DNA is a potential target. The planar structure of the benzylidene rings suggests that the molecule could interact with DNA through intercalation .

DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can disrupt the normal function of DNA, including replication and transcription, leading to cytotoxic effects. While specific molecular docking studies for this compound with DNA are not yet widely published, the general principles of chalcone-DNA interactions support this hypothesis. Such studies are crucial for understanding the molecular basis of its biological activities and for the rational design of more potent analogs.

Structure Activity Relationship Sar Studies for 2,5 Bis 4 Chlorobenzylidene Cyclopentanone and Its Analogs

Impact of Halogen Substitution on Bioactivity

The substitution of halogen atoms on the benzylidene rings of the 2,5-bis(benzylidene)cyclopentanone scaffold is a significant determinant of the compound's bioactivity. The type, number, and position of the halogen can modulate properties such as lipophilicity and electronic character, thereby influencing cytotoxicity and antimicrobial effects.

Research into synthetic bis-chalcones has shown that derivatives with a cyclohexanone (B45756) core and chloro (-Cl) substitution exhibit enhanced antioxidant properties. nih.gov In a direct comparison of antiproliferative activity against HeLa cells, the 4'-chloro substituted analog, 2,5-bis(4-chlorobenzylidene)cyclopentanone (B1267743), was found to be less toxic (IC50 value: 5.376 mM) than its 4'-hydroxy substituted counterpart, 2,5-bis(4'-hydroxybenzylidene)cyclopentanone (IC50 value: 0.656 mM). doaj.org This indicates that for this specific cell line, the electron-withdrawing chloro group results in lower cytotoxicity compared to the electron-donating hydroxyl group. doaj.org

Further studies on related structures, such as 2,6-bis(benzylidene)cyclohexanones, have also highlighted the role of halogen placement. While direct comparisons on the cyclopentanone (B42830) series are specific, the principles from related series often provide valuable insights. For instance, in series of 2-benzylidene-6-(nitrobenzylidene) cyclohexanones, the position of substituents on the aryl rings was shown to be a critical factor influencing cytotoxic potency. nih.gov

Table 1: Effect of Halogen vs. Other Substituents on Cytotoxicity

| Compound | Substituent on Benzylidene Ring | Cell Line | IC50 (mM) | Source |

|---|---|---|---|---|

| This compound | 4-Chloro | HeLa | 5.376 | doaj.org |

| 2,5-Bis(4-hydroxybenzylidene)cyclopentanone | 4-Hydroxy | HeLa | 0.656 | doaj.org |

Influence of Electron-Withdrawing and Electron-Donating Groups on Stability and Cytotoxicity

The electronic properties of substituents on the aromatic rings—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—play a pivotal role in the stability and cytotoxicity of 2,5-bis(benzylidene)cyclopentanone analogs. These groups alter the electron density distribution across the molecule, affecting its reactivity, interaction with biological targets, and metabolic stability.

Electron-donating groups, such as hydroxyl (-OH) and amine (-NH2), have been shown to enhance the antioxidant and anti-inflammatory activities in cyclopentanone analogs of curcumin (B1669340). ui.ac.id The presence of a hydroxyl group can significantly increase toxicity against certain cancer cell lines. doaj.orgnih.gov For example, ortho- and para-hydroxy bis-indolylmethane analogs, which feature an EDG, displayed potent cytotoxicity toward HepG2 and MOLT-3 cancer cell lines. nih.gov In one study, 2,5-bis(4'-hydroxybenzylidene)cyclopentanone showed markedly higher toxicity against HeLa cells than the 2,5-bis(4'-chlorobenzylidene)cyclopentanone, which bears an electron-withdrawing group. doaj.org

Conversely, electron-withdrawing groups like the chloro (-Cl) group in the title compound also confer significant biological activity, though the effect can vary depending on the biological target. Generally, any form of electron perturbation on an aromatic system, whether by EDGs or EWGs, tends to reduce its aromaticity, which can influence its reactivity. nih.gov From a stability perspective, electron-donating groups can increase the stability of one-electron oxidized aromatic compounds, which can be a factor in their metabolic pathways. nih.gov

Applications of 2,5 Bis 4 Chlorobenzylidene Cyclopentanone in Materials Science and Beyond

Precursor for Biologically Active Heterocycles

One of the most significant applications of 2,5-Bis(4-chlorobenzylidene)cyclopentanone (B1267743) is its use as a starting material in the synthesis of various heterocyclic compounds that exhibit biological activity. iucr.org The α,β-unsaturated ketone framework of the bis-chalcone structure is highly reactive and serves as a versatile synthon for constructing rings containing atoms other than carbon, such as sulfur, nitrogen, and oxygen. scirp.org

The reactivity of the arylidene groups makes them ideal for cyclization reactions to form a variety of heterocyclic systems. scirp.org Research has demonstrated that cyclopentanone (B42830) derivatives, such as 2-arylidenecyclopentanones, can be effectively used to synthesize novel pyran, pyridine (B92270), and thiophene (B33073) derivatives. scirp.orgscirp.org For instance, the reaction of similar α,β-unsaturated ketones with reagents like malononitrile (B47326) and elemental sulfur can lead to the formation of thiophene rings through Gewald's thiophene synthesis. scirp.org Similarly, reactions with other appropriate reagents can yield pyridine and pyran structures. scirp.orgbeilstein-journals.org The resulting heterocyclic compounds are of significant interest in medicinal chemistry due to their potential as pharmacological agents. researchgate.netnih.govmdpi.com

Development of Photonic Materials

Chalcone (B49325) derivatives, including this compound, are being explored for their utility in the development of advanced photonic materials. researchgate.netresearchgate.net These materials are designed to control and manipulate light, with applications ranging from data storage to optical switching. The photoresponsive nature of the chalcone moiety, particularly the carbon-carbon double bond, is key to its use in this field. researchgate.net

One notable application is in the creation of photo-alignment layers for liquid crystal displays (LCDs). researchgate.net When incorporated as a side chain in a polymer backbone, the chalcone derivatives can undergo photoreactions, such as [2+2] cycloaddition, upon exposure to specific wavelengths of light. This process allows for the precise control of the alignment of liquid crystal molecules, a critical factor in the performance of LCDs. researchgate.net Furthermore, chalcone derivatives have been investigated as photoinitiators for various polymerization reactions, including those used in the fabrication of complex polymer networks for optical applications. rsc.org

Fabrication of Non-Linear Optical (NLO) Crystals

The development of materials with non-linear optical (NLO) properties is crucial for applications in laser technology, frequency conversion, and optical signal processing. iucr.orgaps.org Bis(arylmethylidene)cycloalkanones, the class to which this compound belongs, have been identified as promising candidates for the fabrication of NLO crystals. iucr.org The extended π-electron system and the presence of electron-withdrawing chloro groups in this compound contribute to its potential for exhibiting significant third-order NLO properties.

The crystalline structure of this compound has been determined by single-crystal X-ray diffraction, revealing a butterfly-shaped geometry. iucr.org This well-defined crystal packing is essential for achieving the macroscopic non-centrosymmetric arrangement required for second-order NLO effects, and it influences the third-order NLO response. The NLO properties of such organic materials are typically investigated using techniques like the Z-scan method, which can determine the nonlinear absorption coefficient and the nonlinear refractive index. nih.govpeerj.comresearchgate.net Studies on similar chalcone derivatives have demonstrated their potential for optical applications based on their NLO response.

Table 1: Crystallographic Data for this compound iucr.org

| Parameter | Value |

| Molecular Formula | C₁₉H₁₄Cl₂O |

| Molecular Weight | 329.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

This table presents key crystallographic data, which is fundamental for understanding the structure-property relationships in NLO materials.

Functional Materials with Extended π-Electron Delocalization

The molecular architecture of this compound, featuring a conjugated system of alternating single and double bonds, is the basis for its use in creating functional materials with extended π-electron delocalization. rsc.org This delocalization of electrons across the molecule is a key characteristic of organic semiconductors and conducting polymers. The ability to modify the structure of chalcones allows for the fine-tuning of their electronic properties. nih.gov

The concept of π-electron delocalization is central to the performance of many organic electronic devices. In polyconjugated materials, the overlap of p-orbitals along the polymer backbone allows for the movement of charge carriers. researchgate.net While this compound itself is a discrete molecule, it can be used as a building block for larger, conjugated systems. The vinylene groups (-CH=CH-) within the structure are fundamental components of conjugated polymers like poly(phenylene vinylene) (PPV) and poly(thienylene vinylene) (PTV), which are known for their electroluminescent and photovoltaic properties. researchgate.netnih.gov

Electrically Conducting Polymers through Functionalized Derivatives

Building upon the principle of extended π-electron delocalization, functionalized derivatives of this compound are promising candidates for the synthesis of electrically conducting polymers. tandfonline.comresearchgate.net The field of organic electronics is continually seeking new materials that are solution-processable, flexible, and have tunable electronic properties.

Chalcone-based polymers can be synthesized through various methods, including incorporating the chalcone moiety into the main chain or as a pendant group on a polymer backbone. tandfonline.comresearchgate.net For example, polymers containing chalcone units have been synthesized via Ring-Opening Metathesis Polymerization (ROMP) of norbornene monomers functionalized with chalcones. researchgate.net The resulting polymers possess the electronic characteristics of the chalcone chromophore. By designing and synthesizing polymers that incorporate the this compound structure, it is possible to create materials with tailored conductivities. The presence of the chloro-substituents can also influence the polymer's electronic properties and solubility, which are critical factors for their application in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Concluding Remarks and Future Research Directions

Summary of Key Academic Findings on 2,5-Bis(4-chlorobenzylidene)cyclopentanone (B1267743)

Research has established the fundamental chemical and biological properties of this compound. The synthesis of this compound is efficiently achieved through a Claisen-Schmidt condensation reaction, a well-established method in organic chemistry. nih.govdoaj.org This process involves the reaction of cyclopentanone (B42830) with 4-chlorobenzaldehyde (B46862). doaj.org

The structural integrity of the synthesized compound has been confirmed through various spectroscopic methods, including infrared and mass spectrometry. doaj.org Furthermore, crystallographic studies have provided detailed insights into its molecular geometry, revealing a crystallographic mirror symmetry with the carbonyl group situated on the mirror plane and the molecule adopting an E configuration about the central olefinic bonds.

From a biological perspective, preliminary studies have demonstrated the antiproliferative activity of this compound. In a notable study, the compound was evaluated for its cytotoxic effects against HeLa cells, a human cervical cancer cell line. doaj.org The results indicated a measurable level of toxicity, with a reported IC50 value of 5.376 mM. doaj.org This finding, while preliminary, positions this compound as a compound of interest for further investigation in the realm of cancer research.

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H14Cl2O | nih.gov |

| Molecular Weight | 329.2 g/mol | nih.gov |

| IUPAC Name | (2E,5E)-2,5-bis[(4-chlorophenyl)methylidene]cyclopentan-1-one | nih.gov |

| CAS Number | 42019-88-5 | nih.gov |

Unexplored Research Avenues and Challenges

Despite the foundational knowledge, significant gaps remain in the understanding of this compound, presenting numerous avenues for future research. A primary challenge in the broader field of chalcone (B49325) research that likely extends to this specific compound is overcoming issues of low bioavailability and rapid metabolism, which can limit therapeutic efficacy. researchgate.net

Specific to this compound, the following areas are largely unexplored:

Mechanism of Action: The precise molecular mechanisms by which this compound exerts its antiproliferative effects are unknown. Investigating its interactions with cellular targets, such as specific proteins or signaling pathways, is a critical next step.

Broad-Spectrum Anticancer Activity: The cytotoxic activity has only been reported against a single cell line (HeLa). doaj.org A comprehensive screening against a diverse panel of cancer cell lines is necessary to determine the breadth and selectivity of its anticancer potential.

Structure-Activity Relationship (SAR) Studies: While the core structure is defined, the synthesis and evaluation of a library of derivatives with modifications to the cyclopentanone ring or the chlorobenzylidene moieties could elucidate key structural features required for enhanced potency and selectivity.

Pharmacokinetic Profile: There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. researchgate.net Understanding its pharmacokinetic profile is essential for any potential therapeutic development.

Potential for Translational Research and Interdisciplinary Collaborations

The preliminary antiproliferative data for this compound suggests a potential for translational research, particularly in the field of oncology. However, advancing this compound from a laboratory curiosity to a potential clinical candidate will necessitate a concerted and interdisciplinary approach.

Collaborations between synthetic chemists, molecular biologists, pharmacologists, and toxicologists will be essential. Synthetic chemists can focus on creating more potent and bioavailable analogs, while molecular biologists can work to identify the cellular targets and pathways affected by the compound. Pharmacologists and toxicologists will be crucial for evaluating the efficacy and safety of any lead compounds in preclinical models.

Furthermore, partnerships with academic drug discovery centers and pharmaceutical companies could provide the necessary resources and expertise to navigate the complex process of drug development. Such collaborations can facilitate access to high-throughput screening platforms, advanced animal models, and the regulatory expertise required for clinical translation.

Advanced Methodological Integration for Comprehensive Understanding

To gain a more comprehensive understanding of this compound, the integration of advanced research methodologies is imperative.

In Silico and Computational Studies: Computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to predict potential biological targets and guide the design of more effective derivatives. researchgate.netmdpi.com These in silico methods can help to prioritize experimental work and reduce the time and cost associated with drug discovery.

High-Throughput Screening (HTS): HTS technologies can be utilized to rapidly screen large libraries of compounds derived from the this compound scaffold against a wide array of biological targets and cell lines.